molecular formula C6H9BrN4 B8519249 3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8519249
M. Wt: 217.07 g/mol
InChI Key: XQLPVHCIKYBCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated precursor with a triazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include isocyanates, hydrazides, and activated carbonyl compounds . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H9BrN4

Molecular Weight

217.07 g/mol

IUPAC Name

3-bromo-7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H9BrN4/c1-10-2-3-11-5(4-10)8-9-6(11)7/h2-4H2,1H3

InChI Key

XQLPVHCIKYBCEX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=NN=C2Br)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Preparation 154, 29 mg, 0.143 mmol), K2CO3 (23.7 mg, 0.171 mmol), dimethyl sulfate (14 uL, 0.143 mmol in THF (3 mL) was stirred at 80° C. under microwave irradiation for 60 minutes. The reaction mixture was filtered and purified by elution through an SCX-2 column using 2M NH3/MeOH to give the title compound as yellow oil (16.5 mg, 53%).
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
23.7 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
53%

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